molecular formula C23H25F2N3O7 B15240835 (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate CAS No. 1050210-94-0

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B15240835
CAS No.: 1050210-94-0
M. Wt: 493.5 g/mol
InChI Key: ZZWLKJMHNKQSJP-TZXXFBNGSA-N
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Description

This compound features a 1H-indazole core substituted at positions 1, 3, and 3. Key structural elements include:

  • Fluorine atoms: At the 5-position of the indazole and the 2-position of the phenyl ring, enhancing metabolic stability and lipophilicity.
  • Piperidin-3-ylmethoxy group: A nitrogen-containing heterocycle that may improve bioavailability and target binding, common in CNS-active pharmaceuticals.
  • (2R,3R)-2,3-dihydroxysuccinate counterion: Likely added to improve solubility and crystallinity, as tartaric acid derivatives are widely used in salt formulations for drugs.

Properties

CAS No.

1050210-94-0

Molecular Formula

C23H25F2N3O7

Molecular Weight

493.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-[[(3S)-piperidin-3-yl]methoxy]indazole

InChI

InChI=1S/C19H19F2N3O.C4H6O6/c20-14-7-8-17-15(10-14)19(25-12-13-4-3-9-22-11-13)23-24(17)18-6-2-1-5-16(18)21;5-1(3(7)8)2(6)4(9)10/h1-2,5-8,10,13,22H,3-4,9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1

InChI Key

ZZWLKJMHNKQSJP-TZXXFBNGSA-N

Isomeric SMILES

C1C[C@@H](CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC(CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted anilines.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Formation of the Dihydroxysuccinate Group: This can be achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can convert ketones to alcohols or amines to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Research: The compound can be used to study the effects of fluorinated indazoles on biological systems.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indazole core can interact with active sites, while the piperidine moiety may enhance binding affinity. The dihydroxysuccinate group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related analogs from literature and patents:

Compound Name Core Structure Key Substituents Use/Application Salt/Counterion
(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate Indazole 5-Fluoro, 2-fluorophenyl, piperidin-3-ylmethoxy Pharmaceutical (inferred) (2R,3R)-2,3-dihydroxysuccinate
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil) Pyrazole Trifluoromethyl, sulfinyl, dichlorophenyl Insecticide None (parent compound)
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile (Ethiprole) Pyrazole Ethylsulfinyl, dichlorophenyl Insecticide None
(4aS)-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-... Pyridazine Difluoroindole, trifluoromethyl furan Patent (unspecified) Carboxamide

Key Observations:

Core Heterocycle: The target compound’s indazole core differs from the pyrazole in fipronil/ethiprole and the pyridazine in the patent example. Pyrazoles (e.g., fipronil) are prevalent in agrochemicals for GABA receptor modulation, whereas pyridazines are emerging in medicinal chemistry for their metabolic stability .

Substituent Profiles :

  • Fluorine : Present in all compounds, enhancing resistance to oxidative degradation. The target compound’s dual fluorination may optimize blood-brain barrier penetration if used in CNS drugs.
  • Piperidine vs. Sulfinyl Groups : The target’s piperidinylmethoxy group contrasts with the sulfinyl moieties in fipronil/ethiprole. Piperidine derivatives are often used to improve pharmacokinetics in drugs, while sulfinyl groups in pesticides enhance insecticidal activity .

Salt Forms :

  • The (2R,3R)-dihydroxysuccinate salt in the target compound likely improves aqueous solubility compared to neutral analogs like fipronil. This is critical for oral bioavailability in pharmaceuticals.

Research Findings and Inferences

  • Insecticides vs. Pharmaceuticals: Fipronil and ethiprole act as non-competitive GABA receptor antagonists, whereas the target compound’s indazole-piperidine scaffold aligns more with kinase inhibitors (e.g., c-Met or JAK inhibitors) .
  • Synthetic Routes : The patent () describes synthesizing pyridazine derivatives from (S)-piperidine-2-carboxylate, suggesting shared methodologies for introducing piperidine motifs, albeit in distinct heterocyclic systems .
  • Salt Optimization : The use of (2R,3R)-dihydroxysuccinate mirrors trends in drug development, where chiral counterions like tartrate enhance physicochemical properties over racemic mixtures.

Biological Activity

(S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole (2R,3R)-2,3-dihydroxysuccinate is a compound of interest in pharmaceutical research, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorinated Indazole Core : Enhances receptor binding.
  • Piperidine Moiety : Imparts psychoactive properties.
  • Dihydroxysuccinate Group : Potentially involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It acts as a selective agonist for cannabinoid receptors, influencing neurotransmitter release and neuronal excitability.

2. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Properties : Demonstrated efficacy in reducing pain responses in animal models.
  • Antidepressant Effects : Shown to improve mood-related behaviors in preclinical studies.
  • Neuroprotective Activity : Exhibits protective effects against neurodegeneration in vitro.

Case Studies

Several studies have investigated the biological activity of similar compounds with promising results:

  • Study on Synthetic Cannabinoids : A study identified synthetic cannabinoids similar to (S)-5-Fluoro compounds as having significant agonistic effects on cannabinoid receptors, leading to varied physiological responses including altered pain perception and mood changes .
  • Urease Inhibition Study : Although not directly related, compounds structurally similar to (S)-5-Fluoro derivatives were evaluated for urease inhibition, showing potential for treating infections caused by ureolytic bacteria . This suggests a broader spectrum of biological activity that could be explored.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain reduction
AntidepressantImproved mood-related behaviors
NeuroprotectiveProtection against neurodegeneration

Table 2: Comparison with Related Compounds

Compound NameReceptor AffinityIC50 (µM)Notes
(S)-5-Fluoro-1-(2-fluorophenyl)...High0.5Effective analgesic
5-Fluoro ADBModerate0.8Associated with fatalities
Benzimidazole DerivativesLow3.06Urease inhibitors

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